molecular formula C14H13Cl2N3OS B11399524 5-chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11399524
M. Wt: 342.2 g/mol
InChI Key: LWDSYGVTLDOWOD-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution with Propylsulfanyl Group:

    Amidation: The final step involves the formation of the carboxamide group through reactions with amines or ammonia.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-chlorophenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide

Properties

Molecular Formula

C14H13Cl2N3OS

Molecular Weight

342.2 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13Cl2N3OS/c1-2-7-21-14-17-8-11(16)12(19-14)13(20)18-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20)

InChI Key

LWDSYGVTLDOWOD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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